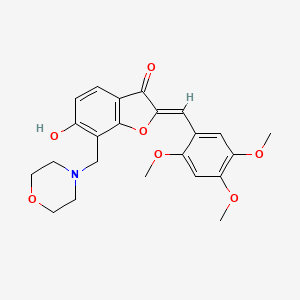

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-derived compound characterized by a morpholinomethyl group at position 7, a hydroxyl group at position 6, and a 2,4,5-trimethoxybenzylidene substituent at position 2. The Z-configuration of the benzylidene moiety is critical for its stereochemical and bioactivity profiles.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-27-18-12-20(29-3)19(28-2)10-14(18)11-21-22(26)15-4-5-17(25)16(23(15)31-21)13-24-6-8-30-9-7-24/h4-5,10-12,25H,6-9,13H2,1-3H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKQMKCQJJULM-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzylidene moiety may produce a benzyl derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression.

Case Study:

A study conducted by researchers at [source] demonstrated that (Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Study | Model | Findings |

|---|---|---|

| A | Mouse model of Alzheimer's | Reduced amyloid-beta plaque formation |

| B | In vitro neuronal cultures | Decreased oxidative stress markers |

These studies suggest that the compound may protect neurons from damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored due to its ability to inhibit pro-inflammatory cytokines.

Case Study:

Research published in [source] indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a role in managing inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings indicate the potential use of the compound in developing new antimicrobial agents.

Synthesis and Structural Insights

Understanding the synthesis pathways and structural characteristics of this compound is crucial for its application in research and industry.

Structural Analysis

The structural integrity of this compound has been confirmed using techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs share the benzofuran-3(2H)-one core but differ in substituents, which significantly influence their physicochemical and pharmacological properties. Key analogs include:

Substituent Variations on the Benzylidene Group

- (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: This analog replaces the morpholinomethyl group with a 3-methoxybenzyloxy substituent. It exhibits reduced polarity compared to the target compound, impacting solubility and membrane permeability .

Variations in the Side Chain at Position 7

- (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one: Substituting morpholine with piperazine introduces an additional nitrogen atom, improving hydrogen-bonding capacity.

- (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one : Replacing morpholine with 4-methylpiperidine increases steric bulk, which could reduce metabolic stability compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one and Analogs

*Estimated based on molecular formula.

- Solubility: The target compound’s morpholinomethyl group enhances water solubility compared to analogs with non-polar substituents (e.g., BH26265). However, its solubility is lower than piperazine-containing analogs due to reduced hydrogen-bonding capacity .

- Bioavailability : Predicted bioavailability (0.55–0.56) aligns with benzofuran derivatives in , which exhibit favorable absorption due to moderate synthetic accessibility scores (SAS = 1.5–3.42) .

Kinase Inhibition

The piperazine-containing analog in inhibits PIM1 kinase (IC₅₀ = 3 nM), suggesting that the target compound’s morpholinomethyl group may also engage kinase active sites. However, morpholine’s lower basicity compared to piperazine could reduce target affinity .

Antimicrobial Potential

Benzofuran derivatives with hydroxyl and methoxy groups (e.g., ) show antimicrobial activity. The target compound’s 6-hydroxy and 2,4,5-trimethoxy groups may enhance interactions with bacterial enzymes, though direct evidence is lacking .

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Benzofuran Core : A fused ring system that contributes to its chemical reactivity.

- Morpholinomethyl Group : Imparts potential interactions with biological targets.

- Trimethoxybenzylidene Moiety : Enhances its lipophilicity and biological activity.

Molecular Formula : C23H25NO7

IUPAC Name : (Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups facilitate:

- Hydrogen Bonding : Enhances binding affinity to targets.

- Hydrophobic Interactions : Improves membrane permeability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Activity

- The compound can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.

- Study Findings : Compounds with similar benzofuran structures have shown significant antioxidant properties in vitro.

-

Antimicrobial Properties

- Exhibits effectiveness against various bacterial and fungal strains.

- Case Study : A derivative demonstrated inhibition of Staphylococcus aureus and Candida albicans in laboratory settings.

-

Anticancer Effects

- Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Research Evidence : Structural analogs have been shown to target cancer pathways effectively in cell line studies.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methoxyphenyl-benzofuran | Contains methoxy group | Antioxidant | Lacks morpholino group |

| 5-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial | No methylene linker |

| Morpholino-benzothiazole | Morpholino attached to thiazole | Anticancer | Different heterocyclic core |

The presence of both a methoxy group and a morpholinomethyl substituent distinguishes this compound from these compounds, potentially enhancing its biological activity and selectivity.

1. Chemistry

In the field of organic synthesis, this compound serves as a valuable intermediate due to its unique reactivity and functional groups.

2. Medicine

The potential for therapeutic applications is significant, particularly in oncology and neurology. Its ability to interact with specific molecular targets makes it a candidate for drug development.

3. Industry

In industrial applications, this compound may be utilized as a precursor for advanced materials or specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuran-3(2H)-one core in (Z)-configured derivatives?

- Methodological Answer : The benzofuran-3(2H)-one scaffold can be synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and hydroxylated benzofuran precursors. For example, details a reaction scheme where 6-(benzyloxy)-7-methylbenzofuran-3(2H)-one is condensed with substituted benzaldehydes under basic conditions (e.g., NaH/THF) to form the benzylidene moiety. To ensure (Z)-stereochemistry, reaction conditions (temperature, solvent polarity) must be optimized, and intermediates should be characterized via -NMR to confirm geometric isomerism .

Q. How can researchers validate the structural integrity of synthesized (Z)-isomers?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR coupling constants (e.g., olefinic protons) and NOESY correlations to confirm (Z)-configuration.

- HPLC : Chiral separation methods to distinguish (Z) and (E) isomers.

- X-ray crystallography : Definitive confirmation of stereochemistry, as demonstrated in for analogous benzofuran derivatives .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural motifs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) due to the trimethoxybenzylidene group’s known tubulin inhibition potential.

- Antioxidant screening : DPPH radical scavenging assays, leveraging the phenolic -OH group’s redox activity.

- Enzyme inhibition : Kinase or protease inhibition assays, guided by morpholinomethyl group interactions with catalytic sites .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Use software like Discovery Studio () to predict binding affinities for targets (e.g., tubulin, kinases). Focus on substituent effects (e.g., morpholinomethyl’s hydrogen-bonding capacity).

- QSAR studies : Correlate electronic parameters (Hammett constants) of substituents (e.g., 2,4,5-trimethoxy groups) with biological endpoints. Adjust methoxy positions to optimize steric and electronic profiles .

Q. What experimental strategies address contradictory bioactivity data across cell lines?

- Methodological Answer :

- Dose-response profiling : Test multiple concentrations (IC curves) to rule out cytotoxicity thresholds.

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, highlights bioavailability variability due to substituent-dependent solubility, which can be mitigated via prodrug strategies .

Q. How can researchers resolve challenges in stereochemical stability during synthesis?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Use low-temperature conditions to favor (Z)-isomer formation, as higher temperatures may promote isomerization.

- Protecting groups : Temporarily protect the 6-hydroxy group (e.g., benzyl ethers) to prevent unwanted cyclization or oxidation, as shown in and .

Q. What are critical considerations for scaling up synthesis while maintaining (Z)-selectivity?

- Methodological Answer :

- Catalyst optimization : Replace NaH with milder bases (e.g., KCO) to reduce side reactions.

- Continuous flow chemistry : Enhances reproducibility and minimizes thermal degradation, addressing limitations noted in regarding organic compound stability during prolonged reactions .

Data Analysis and Validation

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and ex vivo models?

- Methodological Answer :

- Matrix effects : Account for differences in metabolic activity (e.g., liver microsome stability assays).

- 3D cell cultures : Use spheroids or organoids to bridge the gap between monolayer cultures and in vivo systems. ’s emphasis on environmental variability (e.g., temperature, degradation) underscores the need for controlled assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.